molecular formula C12H18N2O B1427325 (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1178934-78-5

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine

Cat. No. B1427325
M. Wt: 206.28 g/mol
InChI Key: VOXDKYDXOVRPBC-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, otherwise known as CPMA, is an organic compound that has been studied extensively in recent years due to its potential applications in the medical and scientific research fields. CPMA is a cyclic amine, which is composed of a nitrogen-containing cycle and an alkyl group. It has a molecular formula of C9H15NO2 and a molecular weight of 165.22 g/mol. CPMA has been found to have a variety of useful properties, including its ability to act as a catalyst in chemical reactions and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Molecular Structure and Tautomerism

A study focused on the structural and physicochemical features, as well as the ability to tautomerize, of acridin-9-amines substituted at the exocyclic nitrogen atom, provides insight into the structural properties of related compounds. It was found that substituents at the exocyclic N atom significantly influence the stability of tautomeric forms, which is crucial for understanding interactions with other molecules and their recognition by molecular entities (Wróblewska et al., 2006).

Synthesis and Structural Characterization

The synthesis and structural characterization of molecules closely related to "(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine" reveal insights into the protonation sites and hydrogen bonding patterns. Such studies are essential for understanding the molecular structure and potential applications in various fields, including drug design and material sciences (Böck et al., 2021).

Lewis Acid-Catalyzed Reactions

Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles underlines the versatility of such reactions in synthetic organic chemistry. This methodology was applied in enantioselective synthesis, demonstrating the potential of cyclopropyl-containing compounds in the development of pharmacologically active molecules (Lifchits & Charette, 2008).

Chemoenzymatic Synthesis Routes

The chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for the synthesis of pharmacologically relevant molecules, showcases the application of enzymatic methods for the preparation of chiral compounds. This approach highlights the importance of cyclopropyl and methoxypyridinyl moieties in medicinal chemistry and drug development (Parker et al., 2012).

properties

IUPAC Name

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXDKYDXOVRPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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